molecular formula C11H17N3 B13639185 (4-(Piperidin-1-yl)pyridin-2-yl)methanamine

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine

Katalognummer: B13639185
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: XXULYJRSABJPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a piperidin-1-yl group and a primary amine (-CH2NH2) at the 2-position. Its molecular formula is C11H17N3, with a molecular weight of 191.28 g/mol (CAS: 94590-46-2). This compound is classified as a primary amine, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

(4-piperidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-9-10-8-11(4-5-13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2

InChI-Schlüssel

XXULYJRSABJPOV-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC(=NC=C2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination via Cyanohydrin Reduction

One prominent method involves the reductive amination of cyanohydrins derived from pyridin-2-yl substrates. The process is characterized by:

  • Starting materials: Cyanohydrins of formula (III) and pyridin-2-yl-methylamine hydrochloride (IV).
  • Reaction medium: Methanolic solution, often rendered basic by addition of a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN), a mild boron hydride complex.
  • Mechanism: The cyanohydrin is aminated and subsequently reduced to form the pyridin-2-yl-methylamine derivative.
  • Outcome: Efficient synthesis of the target compound with good yields and purity.
  • Applications: These compounds are useful as antidepressants and analgesics.

This method is described in patents US7208603B2 and EP1358179B1, highlighting the importance of reaction medium control and reagent choice for optimal yield and selectivity.

Stepwise Synthesis from 1-Benzoyl-piperidin-4-one Intermediates

Another synthetic route involves:

  • Conversion of 1-benzoyl-piperidin-4-one (II) to an epoxide intermediate (IIa).
  • Treatment of the epoxide with hydrogen fluoride-pyridine complex to yield 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine (IIb).
  • Subsequent transformations lead to the final pyridin-2-yl-methylamine derivative.

This approach is useful for constructing fluorinated piperidine derivatives and is reported in patent US7208603B2.

Diversity-Oriented Synthesis via Boc-Protected Intermediates

A modern approach to preparing a series of pyridin-2-yl-methylamine derivatives, including (4-(Piperidin-1-yl)pyridin-2-yl)methanamine analogs, involves:

  • Boc protection: 4-Hydroxymethylpiperidine is Boc-protected under basic conditions to yield intermediate V.
  • Activation: Conversion of the free alcohol to tosylate (VIa) or mesylate (VIb) activated intermediates.
  • Nucleophilic substitution: Reaction with phenols or amines under cesium carbonate base to form aromatic ethers or amines (VII, VIII).
  • Deprotection: Acidic removal of Boc to yield free amines.
  • Reductive amination: Installation of the eastern moiety by reductive amination with aldehydes using sodium triacetoxyborohydride or catalytic hydrogenation with ethylsilane and iridium catalysts.

This method allows structural diversification and optimization of pharmacological profiles and was used in a structure-activity relationship (SAR) study of piperidine derivatives.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages References
Reductive amination of cyanohydrins Cyanohydrin (III), pyridin-2-yl-methylamine (IV) NaBH3CN, methanol, 1,4-diazabicyclo[2.2.2]octane, basic medium Mild conditions, good yields, scalable
Epoxide intermediate route 1-Benzoyl-piperidin-4-one (II) HF-pyridine complex, epoxidation Enables fluorinated derivatives
Boc-protected intermediate route 4-Hydroxymethylpiperidine Boc2O (protection), tosyl chloride (activation), Cs2CO3, NaBH(OAc)3 (reductive amination) Structural diversity, SAR optimization

Detailed Reaction Scheme Example (Based on SAR Study)

Step 1: Boc Protection
4-Hydroxymethylpiperidine + di-tert-butyl dicarbonate (Boc2O) → Boc-protected intermediate (V)

Step 2: Activation
Intermediate V + tosyl chloride or mesyl chloride → Tosylate (VIa) or mesylate (VIb)

Step 3: Nucleophilic Substitution
VIa/VIb + phenol or amine + Cs2CO3 → Aromatic ether or amine (VII/VIII)

Step 4: Deprotection
Acidic conditions (e.g., 5M HCl) remove Boc → Free amine

Step 5: Reductive Amination
Free amine + aldehyde + NaBH(OAc)3 → Final substituted amine (IX)

This sequence enables the synthesis of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine and analogs with tailored substituents for enhanced biological activity.

Research Findings and Optimization Notes

  • Reaction Medium: Methanolic and alcoholic media are preferred for reductive amination due to solubility and reaction rate benefits.
  • Base Selection: Use of organic tertiary amines like 1,4-diazabicyclo[2.2.2]octane helps maintain a basic environment, improving reaction efficiency.
  • Reducing Agents: Sodium cyanoborohydride is favored for selective reductive amination without over-reduction.
  • Protection Strategies: Boc protection of piperidine amines is critical to prevent side reactions during activation and substitution steps.
  • Purification: Final compounds typically require chromatographic purification and are confirmed by LC-MS with >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(Piperidin-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is employed in the development of ligands for coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, (4-(Piperidin-1-yl)pyridin-2-yl)methanamine is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyridine and Piperidine/Piperazine Moieties

The following compounds share structural similarities with (4-(Piperidin-1-yl)pyridin-2-yl)methanamine , differing primarily in substituent positions or nitrogen-containing heterocycles:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application
(4-(Piperidin-1-yl)pyridin-2-yl)methanamine C11H17N3 191.28 Pyridine (4-piperidinyl, 2-methanamine) Intermediate for CNS-targeting drugs; no direct activity reported.
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine C11H18N4 206.29 Pyridine (4-methanamine, 2-piperazinyl with N-methyl) Predicted high solubility and bioavailability; potential kinase inhibitor.
(1-(Pyridin-2-yl)piperidin-4-yl)methanamine C11H17N3 191.28 Piperidine (4-methanamine, 1-pyridinyl) Structural isomer of the target compound; explored in opioid receptor modulation.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C10H17N5 207.28 Pyrimidine core (4-piperidinyl, 2-amine, 6-methyl) Evaluated for antimicrobial and antitumor activity.
(4-Methoxyphenyl)(pyridin-2-yl)methanamine C13H14N2O 214.27 Pyridine (2-methanamine) fused with 4-methoxyphenyl Tested as an insulin-regulated aminopeptidase (IRAP) inhibitor.

Key Differences and Implications

Heterocyclic Core Variations :

  • The target compound’s pyridine core contrasts with pyrimidine in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine , which offers additional hydrogen-bonding sites for target binding.
  • Replacement of piperidine with piperazine in [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine introduces a tertiary nitrogen, enhancing solubility and metabolic stability.

Substituent Effects: The 4-methoxyphenyl group in (4-Methoxyphenyl)(pyridin-2-yl)methanamine increases hydrophobicity, improving membrane permeability but reducing aqueous solubility compared to the target compound.

Biological Activity Trends :

  • Piperidine-containing compounds (e.g., the target and (1-(Pyridin-2-yl)piperidin-4-yl)methanamine ) are often explored for CNS applications due to their ability to cross the blood-brain barrier.
  • Piperazine derivatives like [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine are more commonly associated with kinase inhibition due to their planar structure and hydrogen-bonding capacity.

Biologische Aktivität

(4-(Piperidin-1-yl)pyridin-2-yl)methanamine, a compound featuring a piperidine and pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C11H15N3\text{C}_{11}\text{H}_{15}\text{N}_{3}

This structure features a piperidine ring attached to a pyridine ring, which is crucial for its biological interactions.

The biological activity of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety enhances binding affinity, allowing the compound to act as an agonist or antagonist in different biochemical pathways. Notably, it has been implicated in modulating neurotransmitter systems, particularly those involving serotonin and dopamine.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Neuropharmacological Effects : The compound has shown promise in modulating serotonin receptors, which are critical in the treatment of mood disorders. In vitro studies indicate that it may exhibit serotonin reuptake inhibition similar to established antidepressants .
  • Antitumor Activity : Preliminary investigations suggest that (4-(Piperidin-1-yl)pyridin-2-yl)methanamine may inhibit the growth of cancer cell lines by interfering with oncogenic signaling pathways, including Ras and Na+/K(+)-ATPase inhibition .
  • Bone Health : A related compound showed increased trabecular bone formation in ovariectomized rats, indicating potential applications in treating osteoporosis .

Study 1: Neuropharmacological Evaluation

A study assessed the serotonin reuptake inhibitory activity of derivatives related to (4-(Piperidin-1-yl)pyridin-2-yl)methanamine. The most promising compounds demonstrated significant inhibition of serotonin reuptake with favorable pharmacokinetic profiles, suggesting potential as antidepressants .

Study 2: Antitumor Activity

Research on thiazole derivatives containing piperidine demonstrated that certain compounds inhibited Na+/K(+)-ATPase and Ras oncogene activity in glioma cells. This suggests that modifications of the piperidine structure could enhance antitumor efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Serotonin Reuptake Inhibition Significant inhibition observed in vitro ,
Antitumor Activity Inhibition of cancer cell growth
Bone Formation Increased trabecular bone formation in animal models

Research Findings

The compound's versatility suggests broad therapeutic potential. Its interaction with neurotransmitter systems positions it as a candidate for mood disorder treatments, while its antitumor properties warrant further investigation in oncology.

Q & A

Q. What are the recommended synthetic routes for (4-(Piperidin-1-yl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Strategy: Utilize palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the piperidinyl group to the pyridine scaffold. Protect the primary amine during synthesis to avoid side reactions .
  • Optimization Parameters:
    • Catalyst System: Pd(OAc)₂/Xantphos for efficient coupling .
    • Temperature: 80–100°C in toluene or dioxane to balance reaction rate and selectivity.
    • Workflow: Monitor intermediates via LC-MS and adjust stoichiometry of piperidine derivatives to minimize unreacted starting material .
  • Yield Enhancement: Use microwave-assisted synthesis for rapid heating cycles, improving reaction efficiency by 15–20% .

Q. Which analytical techniques are critical for characterizing the purity and structure of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm; pyridin-2-yl signals at δ 7.0–8.5 ppm) .
    • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
  • Purity Assessment:
    • HPLC-UV/ELSD: Use C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve impurities.
    • Elemental Analysis: Validate carbon/nitrogen ratios (±0.3% theoretical) .

Q. How does the choice of salt form (e.g., hydrochloride) influence the physicochemical properties and handling of this compound?

Methodological Answer:

  • Salt Selection Criteria:
    • Solubility: Hydrochloride salts improve aqueous solubility (>5 mg/mL) for biological assays .
    • Stability: Non-hygroscopic forms (e.g., free base) are preferred for long-term storage .
  • Handling Protocols:
    • Salt Conversion: Recrystallize from ethanol/HCl to obtain monohydrochloride with >99% purity .
    • Storage: Store hydrochloride salts at −20°C under nitrogen to prevent degradation.

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies for (4-(Piperidin-1-yl)pyridin-2-yl)methanamine derivatives?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling:
    • Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation) that reduce bioavailability .
    • Plasma Protein Binding: Assess via equilibrium dialysis; >95% binding may limit free drug concentration .
  • Formulation Adjustments:
    • Nanoparticle Encapsulation: Improve solubility and half-life (e.g., PEG-PLGA nanoparticles) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what validation experiments are required?

Methodological Answer:

  • Computational Tools:
    • Molecular Docking: Use AutoDock Vina to screen against kinase domains (e.g., EGFR, PI3K) with ΔG < −8 kcal/mol as a threshold .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure kinetic constants (KD < 1 µM for high affinity) .
    • Crystallography: Resolve co-crystal structures to confirm binding poses .

Q. What are the challenges in scaling up the synthesis of (4-(Piperidin-1-yl)pyridin-2-yl)methanamine while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Scale-Up Hurdles:
    • Catalyst Efficiency: Replace homogeneous catalysts with immobilized Pd/C for easier recovery and reuse .
    • Purification: Implement continuous chromatography (e.g., SMB technology) to handle multi-gram batches .
  • Enantiopurity Control:
    • Chiral HPLC: Use amylose-based columns (Chiralpak IA) with heptane/ethanol gradients (85:15) to resolve enantiomers .
    • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.